molecular formula C11H17N3O3 B1441366 (R)-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate CAS No. 152665-79-7

(R)-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate

Cat. No. B1441366
M. Wt: 239.27 g/mol
InChI Key: FADVKNFSLDTPFW-MRVPVSSYSA-N
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Description

“®-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C11H17N3O3 and a molecular weight of 239.28 . It is used for research and development purposes .

Physical and Chemical Properties The compound has a molecular weight of 239.28 g/mol . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Asymmetric Synthesis

  • The compound is used in asymmetric synthesis, such as the highly stereoselective reduction of perfluoroalkyl N-Boc-pyrrolidyl ketones. This process yields compounds like (S)-tert-butyl 2-((R)-perfluoro-1-hydroxyalkyl)pyrrolidine-1-carboxylate with high diastereoselectivities and good yields (Funabiki et al., 2008).

Nitrile Anion Cyclization

  • It is involved in enantioselective nitrile anion cyclization to create substituted pyrrolidines, a critical step in the synthesis of complex chiral molecules like (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid (Chung et al., 2005).

Crystal Structure Analysis

  • The compound has been used in crystal structure studies, for example, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate. Such studies provide insights into molecular conformations and intermolecular interactions (Naveen et al., 2007).

Intramolecular Cyclopropanation

  • It plays a role in intramolecular cyclopropanation catalyzed by chiral dirhodium(II) catalysts. This method is significant for synthesizing cyclopropane derivatives with good yields and enantiomeric excesses (Doyle et al., 1994).

Palladium-Catalyzed Coupling Reactions

  • The compound is a key intermediate in palladium-catalyzed coupling reactions to create diverse tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991).

Antithrombin Activity

  • Enantiomerically pure pyrrolidine derivatives synthesized from this compound show potential antithrombin activity, as indicated by comprehensive molecular docking studies (Ayan et al., 2013).

Chiral Brønsted Acid Catalysis

  • It is used in asymmetric Mannich-type reactions, a part of chiral Brønsted acid catalysis, to create synthetically valuable chiral β-amino phosphonates and β-amino sulfones (Hashimoto et al., 2011).

Safety And Hazards

The compound is classified as an irritant . For more detailed safety information, it is recommended to refer to the Safety Data Sheet (SDS) provided by the manufacturer .

properties

IUPAC Name

tert-butyl (2R)-2-(2-diazoacetyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-6-4-5-8(14)9(15)7-13-12/h7-8H,4-6H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADVKNFSLDTPFW-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)C=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)C=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Schjøth-Eskesen, HH Jensen - Synthetic Communications®, 2009 - Taylor & Francis
This contribution describes a novel Arndt–Eistert approach for the efficient synthesis of the potent and selective 5-HT 7 -antagonist, (R)-3-(2-(2-(4-methylpiperidin-1-yl)-ethyl)pyrrolidine-1…
Number of citations: 15 www.tandfonline.com

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